Cyproterone acetate

概要

説明

シプロテロン酢酸は、合成ステロイド系抗アンドロゲン剤およびプロゲスチンです。主に、にきび、過剰な体毛の成長、早発性思春期、前立腺がんなどのアンドロゲン依存性疾患の治療に使用されます。 また、トランスジェンダー個人の女性化ホルモン療法の成分として、および避妊薬としても使用されます .

2. 製法

シプロテロン酢酸は、さまざまな方法で合成できます。 一般的な方法の1つは、17α-ヒドロキシプロゲステロンを塩基の存在下でクロロホルムと反応させて中間体を形成し、それをアセチル化してシプロテロン酢酸を製造する方法です . 工業生産では、シプロテロン酢酸の微粉末粒子、充填剤、崩壊剤、潤滑剤、流動促進剤、接着剤を使用して、最終製品のバイオアベイラビリティを高めることがよくあります .

準備方法

Cyproterone acetate can be synthesized through various methods. One common method involves the reaction of 17α-hydroxyprogesterone with chloroform in the presence of a base to form the intermediate compound, which is then acetylated to produce this compound . Industrial production methods often involve the use of micro powder particles of this compound, fillers, disintegrating agents, lubricants, flow aids, and adhesives to enhance the bioavailability of the final product .

化学反応の分析

シプロテロン酢酸は、以下のようなさまざまな化学反応を起こします。

酸化: シプロテロン酢酸は酸化されて、15β-ヒドロキシシプロテロン酢酸などのさまざまな代謝産物を形成できます.

これらの反応で使用される一般的な試薬および条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな置換反応を促進する触媒などがあります。 これらの反応から生成される主な生成物には、15β-ヒドロキシシプロテロン酢酸とシプロテロンがあります .

科学的研究の応用

シプロテロン酢酸は、さまざまな科学研究に広く応用されています。

作用機序

シプロテロン酢酸は、アンドロゲン受容体を阻害することで効果を発揮し、テストステロンやジヒドロテストステロンなどのアンドロゲンがこれらの受容体に結合するのを防ぎます . アンドロゲン活性の抑制は、毛髪の成長や前立腺がん細胞の増殖などのアンドロゲン依存性過程の減少につながります。 さらに、シプロテロン酢酸はプロゲステーション特性を有し、ホルモン療法における有効性に貢献しています .

類似化合物との比較

シプロテロン酢酸は、その強力なプロゲステーション活性により、抗アンドロゲン剤の中ではユニークなものです。類似の化合物には以下のようなものがあります。

フルタミド: 前立腺がんの治療に使用される別の抗アンドロゲン剤ですが、プロゲステーション活性はありません。

スピロノラクトン: カリウム保持性利尿薬で、抗アンドロゲン作用を有し、主ににきびや多毛症の治療に使用されます。

ビカルタミド: 前立腺がんの治療に使用される抗アンドロゲン剤で、シプロテロン酢酸に似ていますが、プロゲステーション効果はありません

シプロテロン酢酸は、抗アンドロゲン剤とプロゲスチンの両方の作用を持つため、特にホルモン療法やアンドロゲン依存性疾患の治療に効果的です .

生物活性

Cyproterone acetate (CPA) is a synthetic steroid with antiandrogenic and progestational properties, primarily used in the treatment of conditions related to hyperandrogenism, such as hirsutism, acne, and prostate cancer. Its biological activity involves complex interactions with hormonal pathways and cellular mechanisms, which can lead to both therapeutic effects and significant side effects.

Antiandrogenic Effects

this compound functions mainly as an antiandrogen by blocking androgen receptors and inhibiting the synthesis of androgens. This mechanism is particularly beneficial in treating conditions like hirsutism and acne in women. CPA also increases sex hormone-binding globulin (SHBG) levels, which further reduces free testosterone levels in the body .

Progestational Activity

In addition to its antiandrogenic properties, CPA exhibits progestational effects that contribute to its efficacy in managing menstrual disorders and endometriosis. It acts by mimicking the action of progesterone, which helps regulate the menstrual cycle and reduce endometrial proliferation .

Biological Activity in Cell Studies

Recent studies have explored the biological activity of CPA at the cellular level, revealing its dual role as an agonist and antagonist of the aryl hydrocarbon receptor (AhR) depending on the cell type:

- In Mouse Cells : CPA acts as an AhR agonist, stimulating CYP1A1 mRNA expression significantly within hours of treatment. This induction is dose-dependent, with a maximum increase observed at 30 μM after 6 hours .

- In Human Cells : Conversely, CPA functions as an AhR antagonist in human HepG2 and MCF7 cells, decreasing CYP1A1 expression and transactivation activity. This differential activity may be attributed to species-specific responses to CPA .

Side Effects and Risks

The use of this compound is associated with various side effects, particularly when administered at high doses. Notably:

- Intracranial Meningiomas : A cohort study indicated a strong dose-effect relationship between high doses of CPA and the risk of developing meningiomas. The incidence rate was significantly higher in those exposed to CPA compared to controls (23.8 vs. 4.5 per 100,000 person-years), with an adjusted hazard ratio for cumulative doses exceeding 60 g reaching 21.7 .

- Other Side Effects : Patients may experience weight gain, fatigue, mood changes, and sexual dysfunction during treatment .

Case Studies

- Acne Treatment : A study comparing topical versus oral CPA found both forms significantly reduced acne lesions after three months without notable differences in efficacy between the two routes .

- Prostate Cancer Management : In men undergoing treatment for prostate cancer, CPA has been shown to effectively lower serum testosterone levels, thereby inhibiting cancer progression .

Data Summary

特性

IUPAC Name |

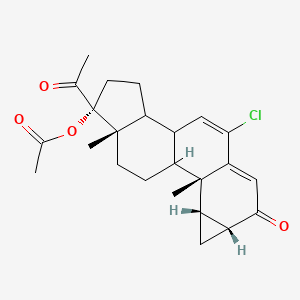

[(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29ClO4/c1-12(26)24(29-13(2)27)8-6-16-14-10-20(25)19-11-21(28)15-9-18(15)23(19,4)17(14)5-7-22(16,24)3/h10-11,14-18H,5-9H2,1-4H3/t14-,15+,16-,17-,18-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFYSQMTEOIJJG-FDTZYFLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)[C@@H]5C[C@@H]5[C@]34C)Cl)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020366 | |

| Record name | Cyproterone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Very soluble in dichloromethane and acetone; soluble in methanol; sparingly soluble in ethanol. | |

| Record name | CYPROTERONE ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3592 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The direct antiandrogenic effect of cyproterone is blockage of the binding of dihydrotestosterone to the specific receptors in the prostatic carcinoma cell. In addition, cyproterone exerts a negative feed-back on the hypothalamo-pituitary axis, by inhibiting the secretion of luteinizing hormone resulting in diminished production of testicular testosterone., Prostatic carcinoma and its metastases are in general androgen-dependent. Cyproterone acetate exerts a direct anti-androgen action on the tumor and its metastases. It also has progestogenic activity, which exerts a negative feedback effect on the hypothalamic receptors, so leading to a reduction in gonadotrophin release, and hence to diminished production of testicular androgens. Sexual drive and potency are reduced and gonadal function is inhibited., Cell proliferation and cell death appear in several systems as mutually exclusive, which raises the assumption that a same factor or secondary signal(s) might exert opposite control on the two processes. To test this assumption we investigated the time-course evolution of the S phase and apoptotic indices in rat liver during cyproterone acetate (CPA) induced hyperplasia and during the recovery of normal liver mass provoked, respectively, by cyproterone acetate (CPA) treatment and withdrawal. The levels of c-myc and c-ras transcripts were also followed in view of the indications of a positive role of these oncogenes in proliferation. The data showed that proliferation and cell death are not always mutually exclusive and that a high rate of cell death was indifferently associated with high or low c-ras expression. Our data are consistent with a role of this gene in proliferation but exclude that it plays an opposite role in controlling cell death., The antigonadotropic effect of cyproterone acetate is also exerted when administered with LHRH analogues. The initial increase of testosterone caused by this class of substances is reduced by cyproterone acetate. An occasional tendency for the prolactin levels to increase slightly has been observed under higher doses of cyproterone acetate., Dianette blocks androgen-receptors. It also reduces androgen synthesis both by negative feedback effect on the hypothalamo-pituitiary-ovarian systems and by the inhibition of androgen-synthesising enzymes., For more Mechanism of Action (Complete) data for CYPROTERONE ACETATE (8 total), please visit the HSDB record page. | |

| Record name | Cyproterone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04839 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYPROTERONE ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3592 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Reported impurities include: 3,20-dioxo-1beta,2beta-dihydro-3'H-cyclopropa[1,2]pregna-1,4,6-trien-17-yl acetate and 6-methoxy-3,20-dioxo-1beta,2beta-dihydro-3'H-cyclopropa[1,2]-pregna-1,4,6-trien-17-yl acetate. | |

| Record name | CYPROTERONE ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3592 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from diisopropyl ether, White crystalline powder | |

CAS No. |

427-51-0 | |

| Record name | Cyproterone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=427-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyproterone acetate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000427510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyproterone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04839 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYPROTERONE ACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyproterone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-1-β,2-β-dihydro-17-hydroxy-3'H-cyclopropa[1,2]pregna-1,4,6-triene-3,20-dione 17-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyproterone Acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KM2BN5JHF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYPROTERONE ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3592 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

200-201, 200-201 °C | |

| Record name | Cyproterone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04839 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CYPROTERONE ACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3592 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does cyproterone acetate exert its antiandrogenic effects?

A1: this compound acts as a competitive antagonist of androgens, primarily testosterone and dihydrotestosterone (DHT). It binds to androgen receptors (ARs), preventing the binding of endogenous androgens. [] This effectively blocks the androgen receptor signaling pathway, inhibiting the expression of androgen-dependent genes. [, ]

Q2: Does this compound have any other hormonal effects besides its antiandrogenic activity?

A2: Yes, this compound also exhibits progestogenic and antigonadotropic properties. [, ] It can bind to progesterone receptors, exerting progestogenic effects. [] Additionally, it suppresses the release of gonadotropins, such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland. [, ]

Q3: What are the downstream consequences of this compound's actions on the hypothalamic-pituitary-gonadal (HPG) axis?

A3: By suppressing LH and FSH release, this compound disrupts the HPG axis. [] This leads to a reduction in testosterone production in males and can interfere with ovulation in females. [, , ] These effects are exploited therapeutically for conditions such as prostate cancer, hirsutism, and acne. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C24H29ClO3 and a molecular weight of 416.94 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: Yes, spectroscopic techniques like UV-Vis spectrophotometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize this compound. [] These techniques provide information about the functional groups, bonding patterns, and overall structure of the molecule.

Q6: How is this compound absorbed and distributed in the body?

A7: this compound is well-absorbed after oral administration, but it undergoes extensive first-pass metabolism in the liver. [] It is highly protein-bound in the bloodstream and distributed widely throughout the body. []

Q7: What are the major metabolic pathways of this compound?

A8: this compound is primarily metabolized in the liver via oxidation and conjugation reactions. [] These metabolic processes generate various metabolites, some of which may retain pharmacological activity. []

Q8: What is the elimination half-life of this compound?

A9: The elimination half-life of this compound varies depending on the route of administration and individual factors but generally ranges from 1.5 to 3 days. []

Q9: What in vitro and in vivo models are used to study the effects of this compound?

A10: In vitro studies often employ cell lines derived from androgen-sensitive tissues like the prostate. [] In vivo studies utilize animal models, primarily rodents, to investigate the effects of this compound on reproductive organs, hormone levels, and other physiological parameters. [, , , , , , ]

Q10: What are the known toxicological effects of this compound?

A11: this compound has been associated with a range of adverse effects, including hepatotoxicity, thromboembolic events, and mood changes. [, , ] The severity and incidence of these effects can vary depending on dose, duration of treatment, and individual susceptibility. [, ]

Q11: Are there any strategies to improve the targeted delivery of this compound?

A12: Researchers are exploring strategies like nanoparticle-based drug delivery systems to enhance the targeted delivery of this compound to specific tissues or cells. [] These approaches aim to improve efficacy and minimize off-target effects.

Q12: What analytical methods are used to quantify this compound in biological samples?

A13: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection or mass spectrometry (MS), is widely used for the quantification of this compound in biological matrices like plasma and serum. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。